

An In-depth Technical Guide to 3-Hydroxypent-4-enoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxypent-4-enoic acid

Cat. No.: B1211849

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-hydroxypent-4-enoic acid**, including its chemical identity, physical properties, and detailed synthetic methodologies. While this document is intended to be a thorough resource, it is important to note a significant gap in the publicly available literature regarding the biological activity, metabolic pathways, and potential therapeutic applications of this specific molecule. The information presented herein is based on available chemical data and synthetic protocols for structurally related compounds.

Chemical Identity and Properties

3-Hydroxypent-4-enoic acid is an organic compound with the molecular formula $C_5H_8O_3$. Its structure features a five-carbon chain containing a carboxylic acid group, a hydroxyl group at the third carbon, and a terminal double bond.

IUPAC Name: **3-hydroxypent-4-enoic acid**

CAS Number: 81357-28-0

Physicochemical Properties

A summary of the key physicochemical properties of **3-hydroxypent-4-enoic acid** is presented in the table below. These values are primarily computationally derived from publicly available

chemical databases.

Property	Value	Source
Molecular Weight	116.11 g/mol	PubChem
Molecular Formula	C ₅ H ₈ O ₃	PubChem
XLogP3	-0.3	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	116.047344113 Da	PubChem
Topological Polar Surface Area	57.5 Å ²	PubChem
Heavy Atom Count	8	PubChem
Complexity	97.8	PubChem

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **3-hydroxypent-4-enoic acid** are not readily available in the published literature. However, a well-documented enantioselective synthesis of a closely related precursor, tert-butyl 3-hydroxypent-4-enoate, provides a robust methodology that can be adapted for the synthesis of the free acid. The final deprotection of the tert-butyl ester would yield the desired **3-hydroxypent-4-enoic acid**.

Synthesis of tert-Butyl 3-hydroxypent-4-enoate

This protocol describes the synthesis of the tert-butyl ester of **3-hydroxypent-4-enoic acid**, which can serve as a key intermediate.

Materials:

- N,N-diisopropylamine

- n-butyl lithium in Tetrahydrofuran (THF)
- tert-butylacetate
- Acrolein
- Sodium sulfate (Na_2SO_4)
- Ethyl acetate (EtOAc)
- Hexane
- Silica gel for flash column chromatography

Procedure:

- Preparation of Lithium N,N-diisopropylamide (LDA): A solution of LDA (1.1 equivalents) is prepared by adding N,N-diisopropylamine to a solution of n-butyl lithium in THF.
- Enolate Formation: The LDA solution is cooled to $-78\text{ }^\circ\text{C}$, and tert-butylacetate (1 equivalent) is added. The mixture is stirred at this temperature for 1 hour to facilitate the formation of the lithium enolate.
- Aldol Addition: Acrolein (1 equivalent) is added to the reaction mixture at $-78\text{ }^\circ\text{C}$.
- Workup and Extraction: The reaction is quenched, and the layers are separated. The aqueous layer is extracted three times with dichloromethane (CH_2Cl_2). The combined organic layers are dried over anhydrous sodium sulfate (Na_2SO_4) and concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel using a 1:9 mixture of ethyl acetate to hexane as the eluent to yield pure tert-butyl 3-hydroxypent-4-enoate.

Deprotection to 3-Hydroxypent-4-enoic Acid (Proposed)

The final step to obtain **3-hydroxypent-4-enoic acid** would involve the selective cleavage of the tert-butyl ester. This is typically achieved under acidic conditions.

Proposed Procedure:

- Dissolve the purified tert-butyl 3-hydroxypent-4-enoate in a suitable organic solvent (e.g., dichloromethane).
- Add a strong acid, such as trifluoroacetic acid (TFA), and stir the reaction at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent and excess acid under reduced pressure to yield **3-hydroxypent-4-enoic acid**.

Biological Significance and Drug Development Potential

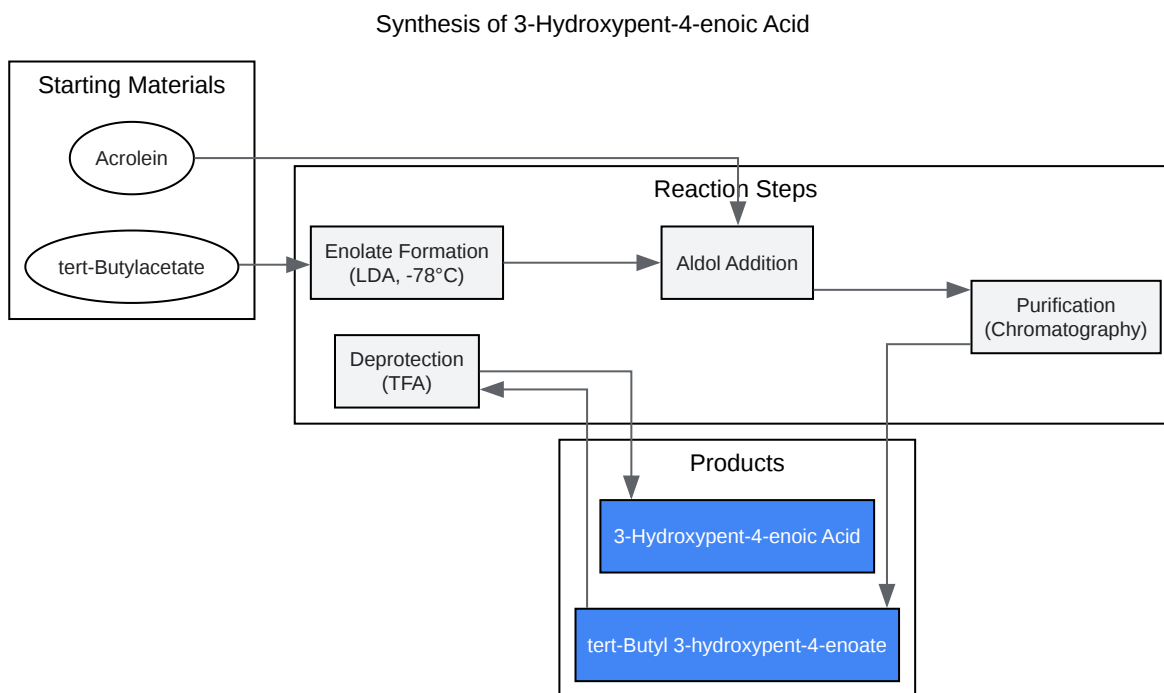
Extensive searches of scientific databases and literature have not yielded any specific information on the biological activity, signaling pathways, or metabolic fate of **3-hydroxypent-4-enoic acid**. The biological relevance and potential applications in drug development for this compound are currently unknown.

It is worth noting that a structural isomer, 2-hydroxypent-4-enoic acid, has been reported to exhibit antimicrobial and antiproliferative activities. However, due to the difference in the positions of the functional groups, it is not possible to extrapolate these findings to **3-hydroxypent-4-enoic acid**.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of **3-hydroxypent-4-enoic acid**.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **3-hydroxypent-4-enoic acid**.

Conclusion

This technical guide has summarized the available chemical and synthetic information for **3-hydroxypent-4-enoic acid**. While its physicochemical properties can be estimated and a plausible synthetic route can be devised based on related compounds, there is a notable absence of data regarding its biological function. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future studies are warranted to elucidate any potential biological activities and to explore its viability as a lead compound or a building block in medicinal chemistry.

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Hydroxypent-4-enoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1211849#3-hydroxypent-4-enoic-acid-cas-number-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com